molecular formula C23H21N3O2 B3515653 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B3515653
M. Wt: 371.4 g/mol
InChI Key: GVWVKGQUQAOSMS-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a dimethylphenoxy acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenyl Ring: The benzimidazole derivative is then reacted with a halogenated phenyl compound to introduce the phenyl ring. This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Dimethylphenoxy Acetamide Group: The final step involves the reaction of the intermediate with 2,5-dimethylphenoxy acetic acid or its derivatives. This can be achieved through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial agent. The benzimidazole moiety is known for its biological activity, and derivatives of this compound have shown promise in inhibiting the growth of various bacterial and fungal strains.

Medicine

Medically, this compound is studied for its potential therapeutic effects. It has been explored as a candidate for anticancer drugs due to its ability to interfere with cellular processes in cancer cells.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of bacterial and fungal cells. Additionally, it can interfere with enzyme activity, disrupting metabolic pathways essential for cell survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide stands out due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its binding affinity and specificity towards biological targets. This unique structure may result in distinct biological activities compared to its analogs.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-15-7-8-16(2)21(13-15)28-14-22(27)24-18-11-9-17(10-12-18)23-25-19-5-3-4-6-20(19)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWVKGQUQAOSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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